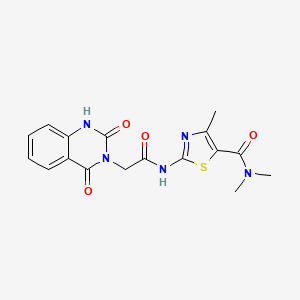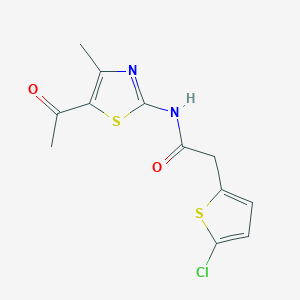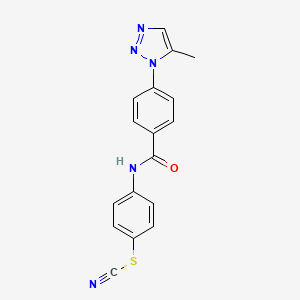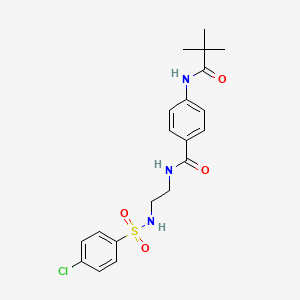![molecular formula C9H6ClNO3 B2766455 Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate CAS No. 1315362-88-9](/img/structure/B2766455.png)
Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H6ClNO3 . It has a molecular weight of 211.6 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H6ClNO3/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3 . This code represents the molecular structure of the compound, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 322.6±37.0 °C and a predicted density of 1.416±0.06 g/cm3 . Its pKa is predicted to be -2.17±0.40 .科学的研究の応用
Synthesis and Chemical Transformations
Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate serves as a pivotal intermediate in synthetic organic chemistry, facilitating the construction of complex molecular architectures. For instance, it is utilized in the phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, highlighting its versatility in creating compounds with potential biological activity (Zhu, Lan, & Kwon, 2003). Similarly, methodologies involving palladium-catalyzed arylation based on C-H activation demonstrate its role in facilitating the selective arylation of sp3 C-H bonds, underscoring its significance in the direct functionalization of organic molecules (Zaitsev, Shabashov, & Daugulis, 2005).
Novel Compound Synthesis
The compound is integral in the synthesis of new chemical entities with potential therapeutic applications. For example, it has been employed in the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, showcasing its utility in creating pyrazolopyridine derivatives with possible antimicrobial properties (Verdecia et al., 1996).
Role in Medicinal Chemistry
The structural motif of this compound is pivotal in medicinal chemistry research, aiding in the discovery of compounds with antibacterial activity. Studies exploring the transformation of related structures into antibacterial agents emphasize its importance in the development of new therapeutics aimed at combating infectious diseases (Görlitzer, Kramer, & Boyle, 2000).
Advancements in Organic Synthesis
Innovations in organic synthesis techniques often leverage the chemical reactivity of such compounds. The regioselective synthesis of substituted pyridines, facilitated by the strategic use of directing groups and catalytic systems, exemplifies the compound's role in advancing synthetic methodologies that enhance the efficiency and selectivity of chemical reactions (Grozavu et al., 2020).
Safety and Hazards
特性
IUPAC Name |
methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPJBFPKADCTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315362-88-9 |
Source


|
| Record name | methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2766372.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2766373.png)


![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766381.png)



![3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2766388.png)
![N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2766391.png)

![8-(tert-butyl)-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2766394.png)
![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)
